(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Properties
IUPAC Name |
benzyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-12-10-6-15(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8,14H2/t10-,11+,12? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABVNKBYOZUUCV-FOSCPWQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2N)CN1C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the use of starting materials such as benzyl chloride and amino acids. The reaction conditions typically involve the use of strong bases and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Stereochemical Variations
The 3-azabicyclo[3.1.0]hexane scaffold is shared among analogs, but stereochemistry and substituents dictate functional differences:
- Stereochemistry : The (1R,5S,6s) configuration in the target compound contrasts with derivatives like (1R,5S,6r)-tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 419572-19-3), where the 6-position substituent orientation ("r" vs. "s") alters molecular interactions .
- Benzyl vs. tert-Butyl Esters: Replacement of the benzyl group with tert-butyl (e.g., tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, CAS: 273206-92-1) reduces molecular weight (198.27 g/mol) and increases lipophilicity due to the bulky tert-butyl group .
Functional Group Modifications
Table 1: Key Substituent Comparisons
- Amino vs. Hydroxyl/Hydroxymethyl: The amino group in the target compound enables nucleophilic reactions (e.g., amidation), while hydroxyl derivatives are more polar, influencing solubility and metabolic stability .
- Ester vs. Free Amine : Removal of the benzyl ester (as in 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine , CAS: 155748-81-5) increases basicity, making it suitable for salt formation or direct receptor binding .
Physicochemical Properties
- Solubility : The benzyl ester increases lipophilicity (logP ~2.5 estimated) compared to tert-butyl derivatives (logP ~1.8), affecting membrane permeability .
- Stability: Benzyl esters are stable under acidic conditions but sensitive to hydrogenolysis, whereas tert-butyl esters require strong acids (e.g., TFA) for cleavage .
Biological Activity
(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of significant interest due to its structural features and potential biological activities. This bicyclic structure is associated with various pharmacological properties, particularly in the context of opioid receptor modulation and neuropharmacology.
- Chemical Formula : C13H17N2O2
- Molecular Weight : 232.28 g/mol
- CAS Number : 105479-05-8
The compound acts primarily as a mu-opioid receptor antagonist , which is crucial in pain management and addiction therapies. Studies have shown that derivatives of the azabicyclo[3.1.0]hexane framework can influence opioid receptor activity, potentially leading to novel analgesic agents with reduced side effects compared to traditional opioids.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Opioid Receptor Binding : The compound has been shown to bind selectively to mu-opioid receptors, demonstrating potential as an analgesic agent.
- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
- Antinociceptive Properties : Animal models indicate significant antinociceptive effects, suggesting its utility in pain relief without the addictive properties typical of many opioids.
Study 1: Opioid Receptor Interaction
A study published in Organic & Biomolecular Chemistry demonstrated the synthesis of various azabicyclo[3.1.0]hexane derivatives and their interaction with opioid receptors. The findings highlighted that this compound exhibited a binding affinity comparable to established mu-opioid agonists but with distinct pharmacological profiles .
Study 2: Antinociceptive Activity
In a controlled animal study, the compound was administered to assess its antinociceptive effects using the hot plate test and formalin test models. Results indicated that the compound significantly reduced pain response compared to controls, suggesting its potential as a non-addictive pain management option .
Study 3: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound demonstrated protective effects against cell death and improved cell viability in vitro .
Data Summary Table
| Parameter | Value |
|---|---|
| Chemical Formula | C13H17N2O2 |
| Molecular Weight | 232.28 g/mol |
| CAS Number | 105479-05-8 |
| Mu-opioid Receptor Binding | High affinity |
| Antinociceptive Activity | Significant in animal models |
| Neuroprotective Effects | Protective against oxidative stress |
Q & A
Q. Basic
- Reaction conditions : Use low-temperature (0°C) addition of reagents, as demonstrated in the coupling of 4-methoxybenzoyl chloride with the bicyclic amine precursor to minimize side reactions .
- Solvent selection : Dichloromethane (DCM) is preferred for its ability to stabilize intermediates and facilitate phase separation during workup .
- Purification : Silica gel chromatography with gradients of ethyl acetate/petroleum ether or ethanol/ethyl acetate mixtures is effective for isolating the product .
How can researchers optimize stereochemical purity during synthesis, particularly for the (1R,5S,6s) configuration?
Q. Advanced
- Chiral resolution : Employ chiral column chromatography or diastereomeric salt formation using resolving agents like tartaric acid derivatives .
- Stereoselective synthesis : Leverage asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during cyclopropane ring formation to bias the desired stereochemistry .
- Analytical validation : Confirm stereopurity via X-ray crystallography (e.g., as in compound 5d, triclinic crystal system) or chiral HPLC .
What analytical techniques are critical for characterizing this compound and its derivatives?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify regiochemistry and functional group integrity (e.g., benzyl ester peaks at δ ~5.1 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95% threshold for pharmacological studies) .
- Mass spectrometry (MS) : ESI+ or MALDI-TOF to confirm molecular weight and detect impurities .
How can researchers evaluate the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics with immobilized targets (e.g., histone deacetylases) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of binding .
- Molecular docking : Use software like AutoDock Vina to predict binding modes, guided by crystallographic data (e.g., PDB ligand YHI’s interactions) .
How should discrepancies in reaction yields or biological activity data between studies be addressed?
Q. Advanced
- Controlled replication : Standardize reaction conditions (solvent purity, catalyst batch) to isolate variables . Example: Yields for similar compounds vary from 70% to 89% depending on DMF vs. DCM solvent systems .
- Meta-analysis : Compare datasets across peer-reviewed studies (e.g., PubChem, WHO reports) to identify trends in substituent effects or stereochemical biases .
- Statistical validation : Apply ANOVA or Bayesian modeling to assess significance of observed differences .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic
- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye irritation, as structurally related azabicycles are known irritants .
- Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., DCM, DMSO) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal per institutional guidelines .
How can researchers design analogs of this compound to explore structure-activity relationships (SAR)?
Q. Advanced
- Scaffold diversification : Replace the benzyl group with substituted aryl or heteroaryl moieties to modulate lipophilicity (e.g., trifluoromethyl groups in compound 29) .
- Functional group modification : Introduce bioisosteres (e.g., cyclopropylamide in ) to enhance metabolic stability .
- Pharmacophore modeling : Use software like Schrödinger’s Phase to align analogs with triple reuptake inhibitor pharmacophores (e.g., spatial placement of amine and carboxylate groups) .
What in vivo models are appropriate for assessing the therapeutic potential of this compound?
Q. Advanced
- Rodent pharmacokinetics : Measure oral bioavailability (>30% target) and brain penetration (B/B ratio >4) using LC-MS/MS quantification .
- Disease models : Test efficacy in neuroinflammation or cancer models (e.g., xenografts for histone deacetylase inhibitors) .
- Microdialysis : Monitor neurotransmitter levels (e.g., serotonin, dopamine) in rat brains to confirm target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
